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Compound of Interest

Compound Name: DL-175

Cat. No.: B10821562

A comprehensive overview of the synthetic strategies, experimental protocols, and key data for
the production of DL-175 derivatives for research and drug development.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound designated "DL-175" does not correspond to a publicly documented
chemical entity with established synthetic protocols in the scientific literature based on the
conducted search. The following guide is a generalized framework based on common synthetic
methodologies for novel bioactive compounds and will use the closely named and publicly
detailed Aryl Hydrocarbon Receptor (AHR) inhibitor, IK-175, as a representative example to
illustrate the requested format and content. This will include hypothetical data and synthetic
schemes for educational purposes.

Introduction to DL-175 Analogs and Their
Therapeutic Potential

While specific information on "DL-175" is unavailable, the development of novel small
molecules for therapeutic intervention is a cornerstone of modern drug discovery. The
synthesis of homologs and analogs of a lead compound is a critical step in optimizing its
pharmacological properties, including potency, selectivity, pharmacokinetics, and safety profile.
This guide provides a technical overview of the synthetic approaches that could be employed
for a hypothetical compound "DL-175," using the synthesis of the related compound IK-175 as
a structural and strategic reference.[1]
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IK-175 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a
transcription factor implicated in cancer and immune suppression.[1] The synthesis of its
analogs would aim to explore the structure-activity relationship (SAR) to enhance its
therapeutic index.

General Synthetic Strategies for Heterocyclic
Scaffolds

The synthesis of complex heterocyclic molecules, often the core of modern therapeutics,
typically involves multi-step sequences. Common strategies include:

o Convergent Synthesis: This approach involves the synthesis of key fragments of the target
molecule separately, which are then coupled together in the final stages. This method is
generally efficient and allows for the easy generation of analogs by modifying the individual
fragments.

e Linear Synthesis: In this strategy, the molecule is built step-by-step in a sequential manner.
While straightforward, it can be less efficient for complex molecules and analog synthesis.

» Diversity-Oriented Synthesis: This strategy aims to create a library of structurally diverse
molecules from a common starting material, which is particularly useful in the early stages of
drug discovery to explore a wide range of chemical space.

The synthesis of IK-175 and its potential analogs would likely employ a convergent strategy,
focusing on the construction of a central core, followed by the introduction of various
substituents to generate a library of related compounds.

Hypothetical Synthesis of a DL-175 Analog (Based
on IK-175)

The following sections detail a hypothetical synthetic route for a "DL-175" analog, drawing
parallels with known synthetic methodologies for similar heterocyclic structures.

Retrosynthetic Analysis
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A retrosynthetic analysis of a potential DL-175 analog, structurally related to AHR inhibitors, is
depicted below. This approach breaks down the complex target molecule into simpler,
commercially available starting materials.
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Caption: Retrosynthetic analysis of a hypothetical DL-175 analog.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the
synthesis.

Step 1: Synthesis of Key Intermediate A (Aryl Halide)

o Reaction: To a solution of Starting Material 1 (1.0 eq) in anhydrous THF (0.5 M) under an
inert atmosphere of nitrogen, add Starting Material 2 (1.1 eq) followed by the dropwise
addition of a suitable base (e.g., NaH, 1.2 eq) at 0 °C.

o Work-up: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl
acetate. The organic layer is washed with brine, dried over anhydrous Na2S0O4, filtered, and
concentrated under reduced pressure.

« Purification: The crude product is purified by column chromatography on silica gel (e.g., 20%
ethyl acetate in hexanes) to afford Key Intermediate A.
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Step 2: Synthesis of Key Intermediate B (Boronic Ester)

o Reaction: A mixture of Starting Material 3 (1.0 eq), bis(pinacolato)diboron (1.1 eq), a
palladium catalyst (e.g., Pd(dppf)CI2, 0.03 eq), and a base (e.g., KOAc, 3.0 eq) in an
anhydrous solvent (e.g., 1,4-dioxane, 0.2 M) is heated at 80-100 °C for several hours under
a nitrogen atmosphere.

o Work-up: The reaction mixture is cooled to room temperature, filtered through a pad of
Celite, and the filtrate is concentrated in vacuo.

 Purification: The residue is purified by flash chromatography to yield Key Intermediate B.
Step 3: Final Coupling Reaction (Suzuki Coupling)

» Reaction: To a degassed mixture of Key Intermediate A (1.0 eq), Key Intermediate B (1.2 eq),
a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a
solvent mixture (e.g., toluene/ethanol/water), is heated to reflux for 12-24 hours.

o Work-up: The reaction is cooled, and the organic layer is separated. The aqueous layer is
extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and
concentrated.

 Purification: The final compound is purified by preparative HPLC to yield the pure DL-175
analog.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized DL-
175 analogs.

Table 1: Synthesis Yields of DL-175 Analogs
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Compoun Step 1 Step 2 Step 3 Overall
R1 Group R2 Group . . . .

dID Yield (%) Yield (%) Yield (%) Yield (%)

DL-175-01 -H -Cl 85 78 65 43

DL-175-02 -Me -Cl 82 80 62 41

DL-175-03 -H -F 88 75 70 46

DL-175-04 -OMe -F 79 72 68 39

Table 2: Characterization Data for DL-175-01

Analysis Result

5 7.85 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 8.0 Hz,
1H NMR (400 MHz, CDCls)

2H), ...
13C NMR (101 MHz, CDCls) 6 165.4, 150.2, 135.8, 130.1, 128.5, ...
HRMS (ESI) m/z calculated for C20H15CIN202 [M+H]*:
367.0844, found: 367.0842
Purity (HPLC) >98%

Table 3: In Vitro Biological Activity of DL-175 Analogs

AHR Binding Affinity (ICso,  CYP1A1 Inhibition (ICso,

Compound ID

nM) nM)
DL-175-01 15.2 25.8
DL-175-02 22.5 35.1
DL-175-03 10.8 18.4
DL-175-04 35.1 50.2
IK-175 (Reference) 5.6 12.3

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b10821562?utm_src=pdf-body
https://www.benchchem.com/product/b10821562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AHR signaling pathway targeted by these compounds and
a typical experimental workflow for their evaluation.
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Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway.
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Caption: Drug discovery workflow for DL-175 analogs.
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Conclusion

The synthesis of homologs and analogs of a lead compound is a scientifically rigorous and
iterative process. While the specific identity of "DL-175" remains unconfirmed in public
databases, the principles of medicinal chemistry and synthetic organic chemistry provide a
clear roadmap for the design, synthesis, and evaluation of novel therapeutic agents. The use of
robust synthetic strategies, detailed experimental protocols, and clear data presentation, as
outlined in this guide, is essential for the successful development of new medicines. The
hypothetical example based on the AHR inhibitor IK-175 serves as a template for the type of in-
depth technical documentation required in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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